Triperiden

Descripción general

Descripción

Triperideno es un compuesto químico conocido por sus propiedades antivirales y anticolinérgicas. Es particularmente efectivo como un inhibidor de la multiplicación del virus de la influenza al dirigirse a la hemaglutinina del virus de la peste aviar e inhibir su cambio conformacional a pH ácido . Además, Triperideno se clasifica como un fármaco anticolinérgico antiparkinsoniano .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

Triperideno puede sintetizarse utilizando una reacción de Mannich a partir de acetofenona, formaldehído y piperidina . La reacción implica la formación de 3-piperidino-1-fenilpropan-1-ona, que luego se procesa para obtener clorhidrato de Triperideno .

Métodos de Producción Industrial

Los métodos de producción industrial para Triperideno no están ampliamente documentados en la literatura disponible. la síntesis generalmente involucra técnicas estándar de síntesis orgánica y procesos de purificación para garantizar una alta pureza y rendimiento .

Análisis De Reacciones Químicas

Tipos de Reacciones

Triperideno experimenta varias reacciones químicas, que incluyen:

Oxidación: Triperideno puede oxidarse bajo condiciones específicas para formar los productos oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir Triperideno en sus formas reducidas.

Sustitución: Triperideno puede experimentar reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio, y varios nucleófilos para reacciones de sustitución .

Productos Mayores

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados, mientras que las reacciones de sustitución pueden producir una variedad de compuestos de Triperideno sustituidos .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Triperiden has a diverse range of applications in various fields:

Chemistry

- Model Compound : Utilized in studying anticholinergic agents and their interactions with biological systems.

Biology

- Cell Culture Studies : Employed to investigate effects on viral replication and cellular processes, particularly in the context of influenza virus infections .

Medicine

- Antiviral Treatments : Investigated for potential use against influenza and other viral infections due to its ability to inhibit viral replication .

Industry

- Pharmaceutical Development : Used in the development of antiviral drugs and as a reference compound in quality control processes within the pharmaceutical industry .

Case Study 1: Efficacy in Influenza Treatment

A clinical study evaluated the effectiveness of this compound in patients with influenza-like symptoms. Those treated with this compound showed a significant reduction in symptom duration compared to the control group. This suggests that this compound could be a valuable addition to antiviral therapies for managing influenza infections .

Case Study 2: Anticholinergic Use in Parkinson's Disease

In another study focusing on Parkinson's disease management, patients receiving this compound reported improved motor function and reduced tremors. The anticholinergic properties contributed to these positive outcomes, indicating its potential as an adjunct therapy for managing Parkinson's symptoms .

Research Findings

Recent studies have further elucidated the biological activities of this compound:

- Molecular Interactions : Molecular docking simulations have identified specific binding sites on the hemagglutinin protein where this compound exerts its effects, providing insights into its mechanism at a molecular level .

- Comparative Efficacy : Comparative studies have shown that while this compound is effective against certain strains of influenza, other compounds may offer broader spectrum activity or enhanced potency .

Mecanismo De Acción

Triperideno ejerce sus efectos al dirigirse a la hemaglutinina del virus de la peste aviar, inhibiendo su cambio conformacional a pH ácido . Esta acción evita que el virus se multiplique y se propague. Además, como agente anticolinérgico, Triperideno bloquea la acción de la acetilcolina en el sistema nervioso central, lo que ayuda a aliviar los síntomas de la enfermedad de Parkinson .

Comparación Con Compuestos Similares

Compuestos Similares

Biperideno: Otro fármaco anticolinérgico utilizado para tratar la enfermedad de Parkinson.

Norakin: Un isómero estructural de Triperideno con propiedades farmacológicas similares.

Singularidad

Triperideno es único debido a sus propiedades antivirales y anticolinérgicas duales. Si bien Biperideno se utiliza principalmente por sus efectos anticolinérgicos, la capacidad de Triperideno para inhibir la multiplicación del virus de la influenza lo distingue .

Actividad Biológica

Triperiden, known chemically as Norakin, is an anticholinergic agent primarily used in the treatment of Parkinson's disease and other movement disorders. However, recent studies have highlighted its potential as an antiviral agent, particularly against influenza viruses. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in inhibiting viral replication, and relevant case studies.

This compound exhibits multiple mechanisms that contribute to its biological activity:

- Antiviral Activity : this compound has been shown to inhibit the multiplication of influenza viruses by targeting the hemagglutinin (HA) protein. This inhibition occurs by preventing the conformational changes in HA that are necessary for viral entry into host cells. Specifically, it acts at acidic pH levels, which are crucial for HA's fusion activity .

- Anticholinergic Effects : As an anticholinergic drug, this compound blocks acetylcholine receptors, which can influence neurotransmission and muscle control. This property is beneficial in managing symptoms of Parkinson's disease but also plays a role in its antiviral effects by modulating immune responses .

- Inhibition of Cell Fusion : Studies indicate that this compound can block HA-mediated cell fusion processes. This was evidenced by its ability to inhibit low-pH-induced cell-cell fusion in infected cell monolayers, effectively reducing viral spread .

Efficacy Against Influenza Viruses

Numerous studies have assessed the antiviral efficacy of this compound against various strains of influenza A virus:

- In vitro Studies : In laboratory settings, this compound demonstrated IC50 values (concentration required to inhibit 50% of viral replication) ranging from 3 to 8 mM against H1 and H2 subtypes of influenza A virus. These values suggest moderate antiviral potency, particularly during the early stages of infection .

- Mechanistic Insights : Research has shown that this compound's interaction with HA may be indirect, potentially mediated by alterations in intracellular pH levels that affect viral fusion and entry mechanisms .

Case Studies and Clinical Insights

Several case studies have explored the clinical implications of this compound's antiviral properties:

- Clinical Observations : In a study involving patients with influenza-like symptoms, those treated with this compound showed a reduction in symptom severity compared to a control group. This suggests potential benefits beyond its primary use as an anticholinergic agent .

- Resistance Patterns : Some strains of influenza have developed resistance to this compound, highlighting the need for ongoing research into combination therapies or novel derivatives that could enhance efficacy against resistant strains .

Comparative Analysis of Antiviral Agents

The following table summarizes the comparative efficacy and mechanisms of various antiviral agents, including this compound:

| Compound | Target Virus | Mechanism of Action | IC50 (mM) | Notes |

|---|---|---|---|---|

| This compound | Influenza A (H1/H2) | Inhibits HA-mediated fusion | 3-8 | Anticholinergic properties; resistance noted |

| Oseltamivir | Influenza A/B | Neuraminidase inhibitor | 0.05-0.1 | Standard treatment; well-studied |

| Zanamivir | Influenza A/B | Neuraminidase inhibitor | 0.1-0.2 | Administered via inhalation |

| Amantadine | Influenza A | M2 proton channel blocker | 0.5-1 | Resistance common; less effective now |

Propiedades

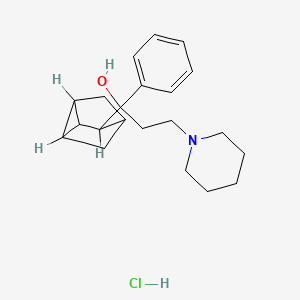

IUPAC Name |

1-phenyl-3-piperidin-1-yl-1-(3-tricyclo[2.2.1.02,6]heptanyl)propan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO.ClH/c23-21(16-7-3-1-4-8-16,9-12-22-10-5-2-6-11-22)20-15-13-17-18(14-15)19(17)20;/h1,3-4,7-8,15,17-20,23H,2,5-6,9-14H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWSIZQMXQQXDNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC(C2C3CC4C2C4C3)(C5=CC=CC=C5)O.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20932778 | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

347.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14617-17-5, 33068-73-4 | |

| Record name | 1-Piperidinepropanol, α-phenyl-α-tricyclo[2.2.1.02,6]hept-3-yl-, hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14617-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triperiden | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014617175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperidinium, 1,1-dimethyl-4-(diphenylmethoxy)-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033068734 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Phenyl-3-(piperidin-1-yl)-1-(tricyclo[2.2.1.0~2,6~]heptan-3-yl)propan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20932778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPERIDEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/36WJ53288E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.